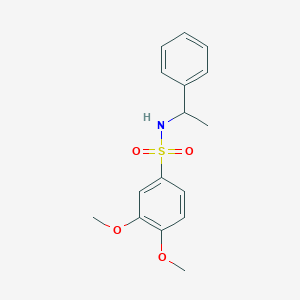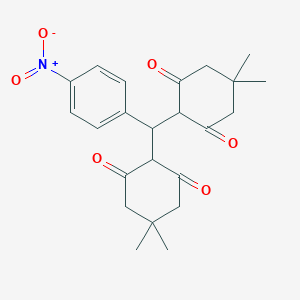
Ethyl 3-(4-methylbenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(4-methylbenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate, also known as EMDN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. EMDN belongs to the family of naphthalene derivatives and has been studied for its various biochemical and physiological effects.
Mecanismo De Acción
Ethyl 3-(4-methylbenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate exerts its therapeutic effects through various mechanisms of action. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. This compound has also been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in scientific research studies. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 3-(4-methylbenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. It is relatively insoluble in water and requires the use of organic solvents for its preparation. In addition, this compound has a relatively short half-life, which can limit its effectiveness in in vivo experiments.
Direcciones Futuras
There are several future directions for the scientific research of Ethyl 3-(4-methylbenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate. One potential direction is the further investigation of its potential therapeutic properties in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is the development of more effective synthesis methods for this compound, which could improve its availability for scientific research studies. Additionally, the development of new delivery methods for this compound could also enhance its effectiveness in in vivo experiments.
Métodos De Síntesis
The synthesis of Ethyl 3-(4-methylbenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate involves the reaction of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base catalyst. The resulting product is then subjected to a cyclization reaction using a Lewis acid catalyst to yield this compound. The overall yield of this compound synthesis is around 70%.
Aplicaciones Científicas De Investigación
Ethyl 3-(4-methylbenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate has been studied for its potential therapeutic properties in various scientific research studies. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. In addition, this compound has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Propiedades
Fórmula molecular |
C21H18O4 |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
ethyl 3-[(4-methylphenyl)methyl]-1,4-dioxonaphthalene-2-carboxylate |
InChI |
InChI=1S/C21H18O4/c1-3-25-21(24)18-17(12-14-10-8-13(2)9-11-14)19(22)15-6-4-5-7-16(15)20(18)23/h4-11H,3,12H2,1-2H3 |
Clave InChI |
BPOJTSJPTIZJSW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=O)C2=CC=CC=C2C1=O)CC3=CC=C(C=C3)C |
SMILES canónico |
CCOC(=O)C1=C(C(=O)C2=CC=CC=C2C1=O)CC3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[(Mesitylsulfonyl)amino]benzoic acid](/img/structure/B273484.png)

![4-tert-butyl-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B273494.png)

![3,4-diphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazine-8(7H)-thione](/img/structure/B273498.png)

![2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-methylphenyl acetate](/img/structure/B273504.png)
![7-Acetyl-3-(propylthio)-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B273505.png)
![{2-[3-(Ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-methoxyphenoxy}acetic acid](/img/structure/B273506.png)